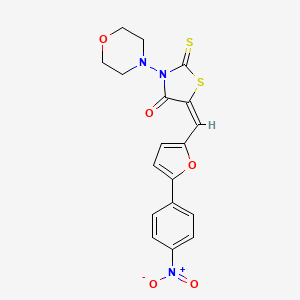
(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound characterized by its unique structural features, which include a thiazolidinone ring, a furan moiety, and a nitrophenyl substituent. This combination suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of this compound is C₁₄H₁₅N₃O₄S, with a molecular weight of approximately 366.42 g/mol. The presence of the morpholino group enhances its solubility and biological interaction potential, while the nitrophenyl group may contribute to its reactivity and biological efficacy due to its electron-withdrawing properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. Notably, derivatives of thiazolidinones have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The nitrophenyl group enhances the antimicrobial properties through its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Similar thiazolidinone derivatives have been reported to inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth . The structural features of this compound may facilitate interactions with proteins involved in cancer progression.
Molecular docking studies have indicated that this compound interacts favorably with various biological targets, particularly enzymes involved in bacterial cell wall synthesis. These interactions typically involve hydrogen bonding and hydrophobic contacts, which are crucial for their inhibitory action against microbial growth .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) | Thiazolidinone core | Antimicrobial |
| (E)-3-(4-Bromophenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-propen-1-one | Contains phenyl and quinoline | Anticancer |
| (E)-3-(3-Chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-thiazolidin-4-one | Thiazolidinone with pyrrole | Antimicrobial |
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities. For instance, one study synthesized various thiazolidinones and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into structure–activity relationships (SAR) .
Another study highlighted the anticancer potential of similar compounds, demonstrating that certain thiazolidinones could inhibit the proliferation of cancer cells by inducing apoptosis through modulation of cell cycle regulators .
Properties
IUPAC Name |
(5E)-3-morpholin-4-yl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-7-9-25-10-8-19)11-14-5-6-15(26-14)12-1-3-13(4-2-12)21(23)24/h1-6,11H,7-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHOPXUUNDFTC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














